N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide
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Overview
Description
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C7H14F2N2O2 and a molecular weight of 196.2 g/mol It is known for its unique structure, which includes a difluoroethyl group and a tert-butoxy group attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The difluoroethyl and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl and tert-butoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoroethyl)(tert-butoxy)carbohydrazide: This compound is similar in structure but contains a single fluorine atom instead of two.
tert-butyl hydrazinecarboxylate: This compound lacks the difluoroethyl group and serves as a precursor in the synthesis of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide.
Uniqueness
This compound is unique due to the presence of both difluoroethyl and tert-butoxy groups, which confer distinct chemical and biological properties. Its dual fluorination enhances its stability and reactivity compared to similar compounds with fewer fluorine atoms .
Properties
Molecular Formula |
C7H14F2N2O2 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(2,2-difluoroethyl)carbamate |
InChI |
InChI=1S/C7H14F2N2O2/c1-7(2,3)13-6(12)11(10)4-5(8)9/h5H,4,10H2,1-3H3 |
InChI Key |
DZNGFYLSSPVOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)F)N |
Origin of Product |
United States |
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